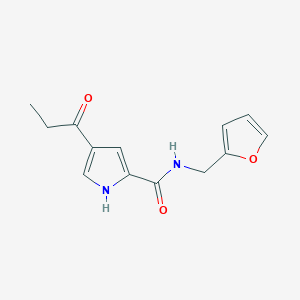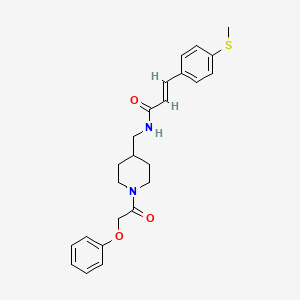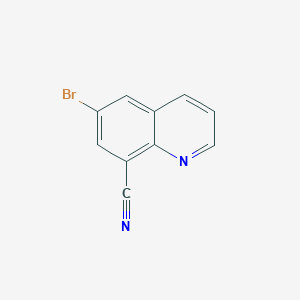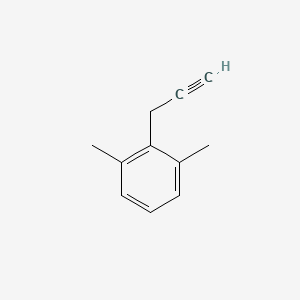![molecular formula C18H15N3OS B2600197 2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1206999-22-5](/img/structure/B2600197.png)
2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It also contains a benzo[d]thiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of an acetamide group suggests that this compound may have been synthesized from an acetic acid derivative .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely show an interesting conjugated system due to the multiple aromatic rings present in the indole and benzo[d]thiazole groups. This conjugation could potentially give the compound unique optical or electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the acetamide could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Antibacterial Activity
2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide and its derivatives have been studied for their potential antibacterial properties. For instance, novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and tested against various bacteria, showing a broad spectrum of antibacterial activity (Borad et al., 2015).
Anticancer Activity
These compounds also exhibit significant potential in cancer treatment. For example, new 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides were designed as EGFR and COX-2 inhibitors, showing notable anticancer activity against various human cancer cell lines (Sever et al., 2020).
Antimicrobial and Antioxidant Properties
The derivatives of this compound also display antimicrobial and antioxidant properties. Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and demonstrated antimicrobial activity against specific strains like S. epidermidis, along with significant DNA protective ability against oxidative stress (Gür et al., 2020).
Enzyme Inhibition
Some synthesized derivatives have shown notable enzyme inhibition properties. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated for urease inhibition, with several compounds found more active than standard inhibitors. This property was supported by molecular docking studies (Gull et al., 2016).
Antitumor Activity
The compound and its derivatives have been evaluated for antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antihyperglycemic and Antioxidant Agents
Indole-3-acetamides, synthesized through coupling of indole-3-acetic acid with various substituted anilines, showed good to moderate inhibition against α-amylase enzyme, indicating potential as antihyperglycemic and antioxidant agents (Kanwal et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-indol-1-yl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-19-15-10-14(6-7-17(15)23-12)20-18(22)11-21-9-8-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFONMZWDFXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)


![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2600128.png)


![7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2600132.png)
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600136.png)